molecular formula C17H25FN2O2 B2861032 tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 358748-21-7

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2861032
CAS No.: 358748-21-7
M. Wt: 308.397
InChI Key: MSESIUBTKMXMTG-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate is a piperidine-derived carbamate compound featuring a 4-fluorobenzyl substituent at the piperidine nitrogen and a tert-butyloxycarbonyl (BOC) protecting group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neuroprotective, anticholinesterase, and anti-prion activities . Its structural versatility allows for modifications at the benzyl position or piperidine ring, enabling systematic exploration of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSESIUBTKMXMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 4-fluorobenzyl chloride with tert-butyl piperidin-4-ylcarbamate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate is a chemical compound with applications in scientific research, particularly in chemistry, biology, and medicine. It is used as an intermediate in synthesizing complex organic molecules and as a building block in medicinal chemistry.

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in the synthesis of complex organic molecules.
  • Biology The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
  • Medicine Research is ongoing to explore potential therapeutic applications, including its use as a precursor for drug development.

Antimicrobial Activity

Structurally related compounds have demonstrated antimicrobial efficacy. Studies using the agar-well diffusion method against various bacterial strains have shown the following results:

Compound TypeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Benzylpiperazine derivativesE. coli11 - 146 - 12.5
Benzylpiperazine derivativesS. aureus9 - 126 - 12.5
Hydrolyzed peptide conjugatesC. albicans10 - 296 - 25

These results indicate that compounds with similar structures can exhibit significant antimicrobial activity, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds:

  • Tert-Butyl piperidin-4-ylcarbamate: Lacks the 3-fluorobenzyl group, making it less complex and potentially less active in certain applications.
  • Tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring, which may alter its chemical and biological properties.
  • Phenylboronic acid: Although structurally different, it shares some reactivity patterns with tert-butyl derivatives and is used in similar synthetic applications.

Other related compounds

  • tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate features a piperidine ring substituted with a tert-butyl group and a 4-chloro-2-fluorobenzyl moiety.
  • tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate is a synthetic organic compound with a piperidine ring substituted with a tert-butyl group and a 3-chloro-4-fluorobenzyl moiety.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

Halogenated Benzyl Derivatives
  • tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate: Synthesis: Yield of 84% via nucleophilic substitution with 4-chlorobenzyl halide . Physical Properties: White solid; $ ^1H $ NMR shows aromatic protons at δ 7.24–7.27 (J = 8.6–8.7 Hz) .
  • tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-09-2):

    • Structural Differentiation : Fluorine at the ortho position introduces steric hindrance and alters dipole moments, which may reduce bioavailability compared to the para-substituted analog .
  • tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-16-1): Synthsis: Achieved via analogous methods, with molecular formula $ C{17}H{24}F2N2O_2 $ .
Methyl-Substituted Benzyl Derivatives
  • tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate :
    • Yield : 95%, higher than halogenated analogs due to the electron-donating methyl group improving reaction kinetics .
    • Physical State : Light orange solid, contrasting with the white solids of halogenated derivatives, likely due to crystallinity differences .

Alkyl Chain Modifications

  • tert-Butyl 1-(4-methylphenethyl)piperidin-4-ylcarbamate :

    • Structure : Incorporates a phenethyl group (CH$2$CH$2$-linked aromatic ring) instead of benzyl.
    • NMR Data : Aromatic protons at δ 7.07 (s, 4H), indicating symmetry from the para-methylphenethyl group .
    • SAR Impact : Extended alkyl chains may reduce metabolic clearance but increase molecular weight (MW = 318.4 g/mol) .
  • tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate :

    • Yield : 75%; $ ^1H $ NMR reveals a multiplet at δ 2.36 (m, 2H) for the propyl linker .
    • Flexibility : The longer chain could enhance conformational flexibility, influencing target engagement .

Heterocyclic and Pyridine-Based Analogs

  • tert-Butyl 1-(4-cyanopyridin-2-yl)piperidin-4-ylcarbamate: Structure: Replaces benzyl with a pyridine ring bearing a cyano group. Electronic Properties: The electron-deficient pyridine and cyano group may enhance interactions with π-acidic enzyme pockets .
  • tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate (CAS 1152424-96-8):

    • Molecular Weight : 291.39 g/mol; the pyridinylmethyl group introduces basicity (pKa ~5.5), affecting solubility .

Ketone-Containing Derivatives

    Biological Activity

    tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate (CAS No. 358748-21-7) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

    The compound is characterized by the following chemical structure:

    • Molecular Formula : C15H20FN2O2
    • Molecular Weight : 280.33 g/mol

    Tyrosinase Inhibition

    Research indicates that compounds containing the 4-fluorobenzylpiperazine moiety exhibit competitive inhibition of TYR from Agaricus bisporus. A notable study reported a derivative with an IC50 value of 0.18 μM, significantly outperforming kojic acid (IC50 = 17.76 μM) as an inhibitor . The binding interactions suggest that the fluorobenzyl group occupies a conserved region in the enzyme's catalytic pocket, which may similarly apply to this compound.

    Biological Activity Overview

    The biological activities associated with this compound can be summarized as follows:

    Activity Description Reference
    Tyrosinase InhibitionPotential competitive inhibitor of TYR; may reduce melanin synthesis.
    Antimicrobial ActivityRelated compounds have shown effectiveness against Gram-positive bacteria.
    Anti-inflammatory EffectsStructural analogs exhibit inhibition of IL-1β release in macrophages.

    Case Studies and Research Findings

    • Tyrosinase Inhibition Studies : A study highlighted that compounds with similar structures to this compound demonstrated significant inhibition of TYR activity, suggesting potential applications in treating skin pigmentation disorders .
    • Antimicrobial Properties : Research into arylurea derivatives, which share structural similarities with this compound, revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains at low concentrations (0.78–3.125 μg/mL). This suggests that similar modifications could enhance the antimicrobial profile of related compounds .
    • Inflammatory Response Modulation : Compounds structurally related to this compound were evaluated for their ability to inhibit IL-1β release in human macrophages, indicating potential anti-inflammatory properties which could be further explored for therapeutic applications .

    Q & A

    Q. What are the optimal synthetic routes for tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate, and how can purity be maximized?

    Methodological Answer: The compound is typically synthesized via a two-step process:

    Amine alkylation : React piperidin-4-amine with 4-fluorobenzyl bromide in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (TEA) to form 1-(4-fluorobenzyl)piperidin-4-amine.

    Carbamate formation : Treat the intermediate with tert-butyl chloroformate in DCM at 0–5°C under inert conditions (N₂ atmosphere) to avoid side reactions .
    Purity Optimization :

    • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
    • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (validate absence of unreacted amine or chloroformate byproducts) .

    Q. What analytical techniques are critical for characterizing structural integrity and stability?

    Methodological Answer:

    • NMR Spectroscopy : ¹H NMR (confirm benzyl CH₂ at δ 3.4–3.6 ppm, tert-butyl singlet at δ 1.4 ppm) and ¹³C NMR (carbamate carbonyl at ~155 ppm) .
    • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z 351.2 for C₁₈H₂₆FN₂O₂⁺) .
    • Stability Testing :
      • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis of the carbamate group or fluorobenzyl cleavage .

    Q. How does the 4-fluorobenzyl substituent influence solubility, and what formulation strategies mitigate poor aqueous solubility?

    Methodological Answer:

    • Solubility Profile : The 4-fluorobenzyl group increases lipophilicity (logP ~2.8 predicted), reducing aqueous solubility (<0.1 mg/mL).
    • Formulation Strategies :
      • Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.
      • For in vivo studies, employ nanoemulsions (lecithin/PEG-400) or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorine position in biological activity?

    Methodological Answer:

    • SAR Design : Synthesize analogs with fluorine at 2-, 3-, or 4-positions on the benzyl group.
    • Biological Testing :
      • Compare IC₅₀ values in target assays (e.g., kinase inhibition or antimicrobial activity).
      • Use molecular docking (AutoDock Vina) to assess binding affinity differences due to fluorine’s electronegativity and steric effects .
        Example Finding :
    • 4-Fluorobenzyl analogs may show 5–10× higher activity than 3-fluoro derivatives due to optimal halogen bonding with target residues .

    Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

    Methodological Answer:

    • Pharmacokinetic Analysis :
      • Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
      • Identify metabolic hotspots via liver microsome assays (e.g., CYP3A4-mediated carbamate hydrolysis) .
    • Mitigation Strategies :
      • Introduce metabolically stable groups (e.g., replace tert-butyl with trifluoroethyl) or co-administer CYP inhibitors .

    Q. What computational methods predict off-target interactions of this compound?

    Methodological Answer:

    • Target Prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., GPCRs, ion channels) .
    • Molecular Dynamics (MD) Simulations :
      • Simulate ligand binding to off-target receptors (GROMACS, AMBER) for 100 ns to assess stability.
      • Validate predictions with in vitro selectivity panels (Eurofins Cerep) .

    Data Contradiction Analysis

    Example Scenario : Conflicting reports on antimicrobial activity ( vs. 12).
    Resolution Strategy :

    • Standardize Assays : Use CLSI guidelines for MIC testing against S. aureus and E. coli.
    • Control Variables :
      • Match bacterial strains, inoculum size, and solvent concentrations.
      • Repeat studies with/without serum to assess protein binding effects .

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